3-(But-3-yn-1-yl)azetidin-3-ol
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Overview
Description
3-(But-3-yn-1-yl)azetidin-3-ol is a chemical compound with the molecular formula C7H11NO and a molecular weight of 125.17 g/mol It is a member of the azetidine family, which consists of a four-membered ring containing three carbon atoms and one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(But-3-yn-1-yl)azetidin-3-ol typically involves the reaction of azetidine with but-3-yn-1-ol under specific conditions. One common method is the nucleophilic substitution reaction, where azetidine reacts with but-3-yn-1-ol in the presence of a base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu). The reaction is usually carried out in an inert solvent like tetrahydrofuran (THF) at low temperatures to prevent side reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization .
Chemical Reactions Analysis
Types of Reactions
3-(But-3-yn-1-yl)azetidin-3-ol can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into saturated derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the azetidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce saturated azetidines .
Scientific Research Applications
3-(But-3-yn-1-yl)azetidin-3-ol has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3-(But-3-yn-1-yl)azetidin-3-ol involves its interaction with specific molecular targets. The compound can act as a nucleophile, participating in various substitution and addition reactions. Its unique structure allows it to interact with enzymes and other biological molecules, potentially inhibiting or modifying their activity .
Comparison with Similar Compounds
Similar Compounds
3-(But-3-yn-1-yl)azetidin-3-ol: C7H11NO
1-(But-3-yn-1-yl)-3-(propan-2-yl)azetidin-3-ol: C10H17NO
3-Methoxyazetidine hydrochloride: C4H10ClNO
Uniqueness
This compound is unique due to its specific substitution pattern on the azetidine ring, which imparts distinct chemical and physical properties. This makes it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C7H11NO |
---|---|
Molecular Weight |
125.17 g/mol |
IUPAC Name |
3-but-3-ynylazetidin-3-ol |
InChI |
InChI=1S/C7H11NO/c1-2-3-4-7(9)5-8-6-7/h1,8-9H,3-6H2 |
InChI Key |
BGMOZKNNMNDCJO-UHFFFAOYSA-N |
Canonical SMILES |
C#CCCC1(CNC1)O |
Origin of Product |
United States |
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